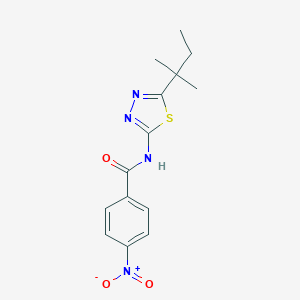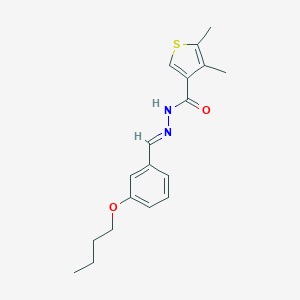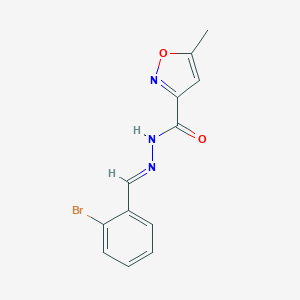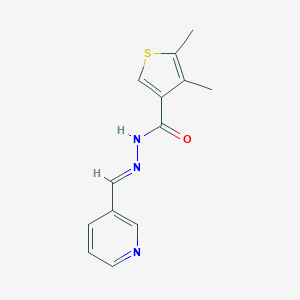![molecular formula C15H13ClN4O3S B454351 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-1-benzothiophene-2-carboxamide](/img/structure/B454351.png)
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a nitro group, and an imidazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-1-benzothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Introduction of the Nitro Group: Nitration of the benzothiophene core is achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Attachment of the Imidazole Moiety: The imidazole ring is introduced via a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable leaving group on the benzothiophene core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: Formation of 3-amino-N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-1-benzothiophene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-1-benzothiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in various diseases.
Chemical Biology: It serves as a probe to study enzyme activities and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole moiety can bind to metal ions in the active site of enzymes, inhibiting their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide: Lacks the nitro group, which may affect its biological activity.
6-nitro-1-benzothiophene-2-carboxamide: Lacks the imidazole moiety, which may reduce its ability to interact with certain molecular targets.
3-chloro-1-benzothiophene-2-carboxamide: Lacks both the nitro group and the imidazole moiety, making it less versatile in terms of chemical reactivity and biological activity.
Uniqueness
The presence of both the nitro group and the imidazole moiety in 3-chloro-N-[3-(1H-imidazol-1-yl)propyl]-6-nitro-1-benzothiophene-2-carboxamide makes it unique. This combination allows for a wide range of chemical reactions and biological interactions, enhancing its potential as a versatile compound in medicinal chemistry and biological research.
Propiedades
Fórmula molecular |
C15H13ClN4O3S |
|---|---|
Peso molecular |
364.8g/mol |
Nombre IUPAC |
3-chloro-N-(3-imidazol-1-ylpropyl)-6-nitro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H13ClN4O3S/c16-13-11-3-2-10(20(22)23)8-12(11)24-14(13)15(21)18-4-1-6-19-7-5-17-9-19/h2-3,5,7-9H,1,4,6H2,(H,18,21) |
Clave InChI |
KXNLJVJENNOQRK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NCCCN3C=CN=C3 |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=C2Cl)C(=O)NCCCN3C=CN=C3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[1-(5-chloro-2-thienyl)butylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B454268.png)
![2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-N,5-DIPHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXAMIDE](/img/structure/B454269.png)
![2-(1-adamantyl)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide](/img/structure/B454270.png)
![N-[(1-benzylpiperidin-4-ylidene)amino]-1-benzothiophene-3-carboxamide](/img/structure/B454273.png)


![3-({2-[(3-methylthiophen-2-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B454281.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2,4-dinitrobenzamide](/img/structure/B454288.png)

![3-(dimethylamino)-N'-{[5-(dimethylamino)-2-furyl]methylene}benzohydrazide](/img/structure/B454290.png)


